molecular formula C13H20N2O3S B2981930 Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate CAS No. 2361645-17-0

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

Cat. No. B2981930
CAS RN: 2361645-17-0
M. Wt: 284.37
InChI Key: YKIANZWXWGWPLN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate” are not detailed in the sources I found .

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

The incorporation of tert-butyl groups in medicinal chemistry is a common practice to modulate the properties of bioactive compounds. However, this can lead to increased lipophilicity and decreased metabolic stability. Studies explore alternative substituents to optimize these properties for drug discovery processes, indicating the importance of tert-butyl groups and their analogs in designing more efficacious and stable drugs (Westphal et al., 2015).

Synthetic Organic Chemistry Applications

Tert-butyl compounds serve as versatile building blocks in synthetic organic chemistry. For instance, silylmethyl-substituted aziridine and the corresponding azetidine have been utilized in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the tert-butyl group's role in controlling regioselectivity and stereochemistry of the products derived from substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).

Structural Analysis and Reactivity Descriptors

The structural analysis and reactivity descriptors of compounds containing tert-butyl and other alkylsulfanyl moieties have been documented, providing insights into their physicochemical properties and potential applications in medicinal chemistry and drug design. For example, X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties have been conducted to understand their molecular interactions and reactivity (Boraei et al., 2021).

Innovative Synthesis Methods

Innovative synthesis methods involving tert-butyl groups have been developed to create new chemical entities. For instance, tert-butyl phenylazocarboxylates have been used as building blocks for nucleophilic substitutions and radical reactions, facilitating the synthesis of compounds with potential therapeutic applications (Jasch et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources.

properties

IUPAC Name

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIANZWXWGWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

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